3-Pyridinemethanamine 1-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

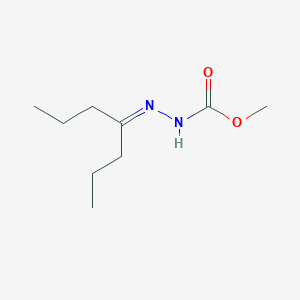

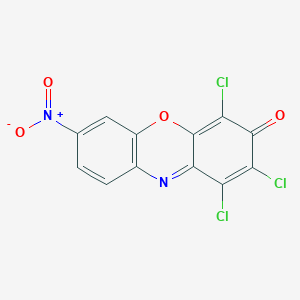

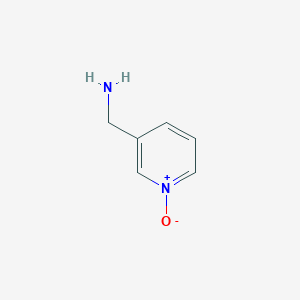

3-Pyridinemethanamine 1-oxide, also known as 3-Aminomethylpyridine-N-oxide, is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol.

Synthesis Analysis

The synthesis of 3-Pyridinemethanamine 1-oxide involves the oxidation of pyridines and tertiary amines to corresponding N-oxides . A typical procedure involves adding 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane to a solution of pyridine derivative or tertiary amine in acetonitrile . The reaction mixture is stirred at room temperature for an appropriate time, after which it is diluted with toluene and water . The aqueous layer, which contains the product, is separated and evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of 3-Pyridinemethanamine 1-oxide consists of a pyridine ring with a methanamine group attached to the 3-position of the ring . The oxygen atom is attached to the nitrogen atom of the methanamine group, forming the N-oxide .Chemical Reactions Analysis

The primary chemical reaction involving 3-Pyridinemethanamine 1-oxide is its synthesis from 3-Pyridinemethanamine . This involves the oxidation of the amine group to form the N-oxide .Physical And Chemical Properties Analysis

3-Pyridinemethanamine 1-oxide has a molecular weight of 124.14 g/mol. Its density is 1.18 . The boiling point is predicted to be 354.2±17.0 °C .Applications De Recherche Scientifique

Computational Chemistry

- Application Summary: 3-Aminomethylpyridine-N-oxide is used in computational studies of the structures and energetics of amine N-oxides, including pyridine N-oxides, trimethylamine N-oxide, bridgehead bicyclic amine N-oxides, and lactam N-oxides .

- Methods of Application: The computations employed the B3LYP/6-31G* and M06/6-311G+ (d,p) models and comparisons were also made between the results of the HF 6-31G*, B3LYP/6-31G**, B3PW91/6-31G*, B3PW91/6-31G**, and the B3PW91/6-311G+ (d,p) models .

- Results: The range of calculated N-O bond dissociation energies (BDE) (actually enthalpies) was about 40 kcal/mol .

Organic Synthesis

- Application Summary: 3-Aminomethylpyridine-N-oxide is used as an oxidant in various organic transformations .

- Methods of Application: The compound is used in the oxidation of terminal alkynes to 1,2-dicarbonyls in the absence of any acid additives and under mild conditions . It is also used in the transition-metal-free oxidation of amides to provide α-keto amides and α-hydroxy amides .

- Results: The methods provide highly valuable motifs in good to excellent yields and stereoselectivities with high functional group tolerance .

Nanomaterials

- Application Summary: While not directly mentioned, 3-Aminomethylpyridine-N-oxide could potentially be used in the synthesis of nanomaterials .

- Methods of Application: The specific methods of application in this field would depend on the type of nanomaterial being synthesized and the desired properties .

- Results: The results would vary greatly depending on the specific application and the type of nanomaterial being synthesized .

Nucleophilic and Electrophilic Reactions

- Application Summary: 3-Aminomethylpyridine-N-oxide is more reactive as nucleophiles and as electrophiles, compared to the corresponding pyridines .

- Methods of Application: The compound is used in various ring substitution reactions that are more readily accessible than on typically more sluggish pyridines .

- Results: The results would vary greatly depending on the specific application and the type of reaction being performed .

Nanotechnology

- Application Summary: While not directly mentioned, 3-Aminomethylpyridine-N-oxide could potentially be used in the synthesis of nanomaterials .

- Methods of Application: The specific methods of application in this field would depend on the type of nanomaterial being synthesized and the desired properties .

- Results: The results would vary greatly depending on the specific application and the type of nanomaterial being synthesized .

Safety And Hazards

Propriétés

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBULFLYPLSCKRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridinemethanamine 1-oxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.